3-Phenethyl-2-propyl-3H-quinazolin-4-one
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Overview
Description
3-Phenethyl-2-propylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This compound, with its unique phenethyl and propyl substitutions, may exhibit distinct pharmacological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-2-propylquinazolin-4(3H)-one typically involves the condensation of appropriate anilines with carboxylic acids or their derivatives, followed by cyclization. Common reagents include:
- Aniline derivatives
- Carboxylic acids or esters
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production may involve optimized synthetic routes to maximize yield and purity. This often includes:
- Use of high-purity starting materials
- Controlled reaction conditions (temperature, pressure)
- Efficient purification techniques (crystallization, chromatography)
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-2-propylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinazolinone ring to dihydroquinazolinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenethyl or propyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts for substitution reactions
Major Products
Oxidation products: Quinazolinone oxides
Reduction products: Dihydroquinazolinones
Substitution products: Various substituted quinazolinones
Scientific Research Applications
3-Phenethyl-2-propylquinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Phenethyl-2-propylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, quinazolinones may:
- Interact with enzymes or receptors
- Modulate signaling pathways
- Inhibit or activate specific proteins
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its anti-cancer properties.
2-Propylquinazolin-4(3H)-one: Studied for its anti-inflammatory effects.
3-Phenethylquinazolin-4(3H)-one: Investigated for antimicrobial activity.
Uniqueness
3-Phenethyl-2-propylquinazolin-4(3H)-one is unique due to the combination of phenethyl and propyl groups, which may confer distinct pharmacological properties compared to other quinazolinones.
Properties
CAS No. |
732995-39-0 |
---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C19H20N2O/c1-2-8-18-20-17-12-7-6-11-16(17)19(22)21(18)14-13-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3 |
InChI Key |
COTHHWVMFQBANM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1CCC3=CC=CC=C3 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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